molecular formula C9H11NO2 B8797289 (4-Methoxy-2,3-dihydrobenzofuran-3-yl)amine

(4-Methoxy-2,3-dihydrobenzofuran-3-yl)amine

Cat. No. B8797289
M. Wt: 165.19 g/mol
InChI Key: HJDRZCNWTNXKQN-UHFFFAOYSA-N
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Patent
US08163740B2

Procedure details

A mixture of the above described 4-methoxy-benzofuran-3-one oxime (27.7 g, 155 mmol; HPLC 1.448 min) and Raney-Nickel (13.85 g) in tetrahydrofuran (700 mL) and methanol (700 mL) was hydrogenated at 100 bar hydrogen-pressure at 100° C. for 22 h. Filtered the catalyst off, washed with methanol and tetrahydrofuran, all volatiles very removed in vacuum to give the title compound as a brown oil (24.7 g, 98%, HPLC 0.4 min), MS (ISP) m/e=166.2 [(M+H)+].
Name
4-methoxy-benzofuran-3-one oxime
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
13.85 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[C:9](=[N:12]O)[CH2:10][O:11][C:7]=2[CH:6]=[CH:5][CH:4]=1.[H][H]>O1CCCC1.CO.[Ni]>[CH3:1][O:2][C:3]1[C:8]2[CH:9]([NH2:12])[CH2:10][O:11][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
4-methoxy-benzofuran-3-one oxime
Quantity
27.7 g
Type
reactant
Smiles
COC1=CC=CC2=C1C(CO2)=NO
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Name
Quantity
13.85 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of the
FILTRATION
Type
FILTRATION
Details
Filtered the catalyst off,
WASH
Type
WASH
Details
washed with methanol and tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
all volatiles very removed in vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=C1C(CO2)N
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.